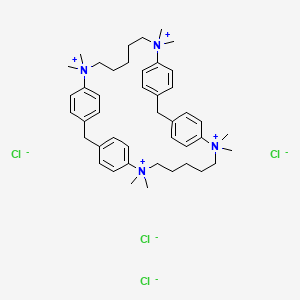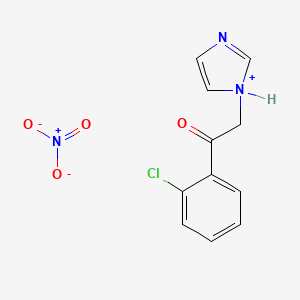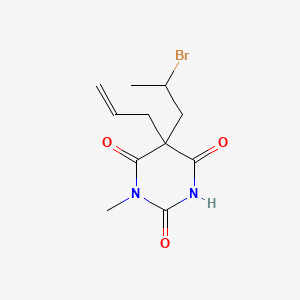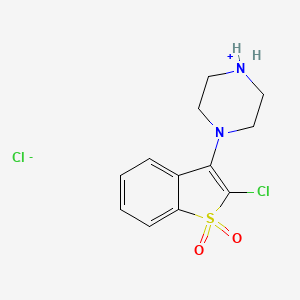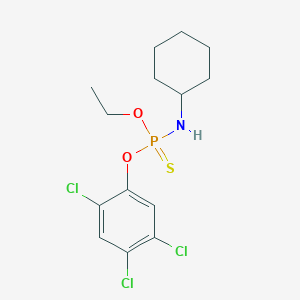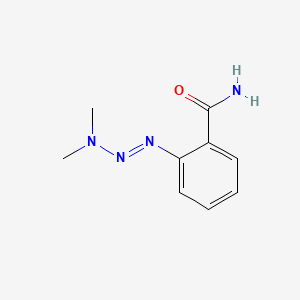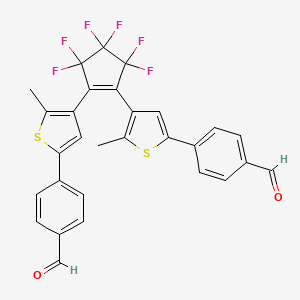
4,4'-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde is a complex organic compound with the molecular formula C29H18F6O2S2 and a molecular weight of 576.57 g/mol . This compound is known for its unique structural properties, which include a perfluorocyclopentene core and two benzaldehyde groups attached via methylthiophene linkers. It is primarily used in scientific research due to its photochromic properties, making it a valuable tool in various fields such as chemistry and materials science .
Preparation Methods
The synthesis of 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Perfluorocyclopentene Core: This step involves the cyclization of a suitable precursor to form the perfluorocyclopentene ring.
Attachment of Methylthiophene Groups: The methylthiophene groups are introduced through a series of substitution reactions.
Introduction of Benzaldehyde Groups: The final step involves the attachment of benzaldehyde groups to the methylthiophene linkers.
Chemical Reactions Analysis
4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde is widely used in scientific research due to its photochromic properties. These properties make it useful in the following areas:
Chemistry: It is used as a molecular photoswitch, allowing researchers to control chemical reactions with light.
Materials Science: The compound is used in the development of photoresponsive materials, which have applications in smart coatings and sensors.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde primarily involves its ability to undergo reversible photocyclization. Upon exposure to light, the compound can switch between different structural forms, which can alter its chemical and physical properties. This photochromic behavior is due to the presence of the perfluorocyclopentene core and the electron-donating/withdrawing effects of the attached groups .
Comparison with Similar Compounds
Similar compounds to 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde include other diarylperfluorocyclopentenes and diarylethenes. These compounds also exhibit photochromic properties but differ in their core structures and substituents. For example:
3,3’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene)): This compound has a similar core but different substituents, affecting its photochromic efficiency.
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene: This compound has different aryl groups attached to the perfluorocyclopentene core, leading to variations in its photophysical properties.
The uniqueness of 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde lies in its specific combination of structural elements, which provides a balance of photochromic efficiency and stability.
Properties
CAS No. |
348639-12-3 |
|---|---|
Molecular Formula |
C29H18F6O2S2 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
4-[4-[3,3,4,4,5,5-hexafluoro-2-[5-(4-formylphenyl)-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]benzaldehyde |
InChI |
InChI=1S/C29H18F6O2S2/c1-15-21(11-23(38-15)19-7-3-17(13-36)4-8-19)25-26(28(32,33)29(34,35)27(25,30)31)22-12-24(39-16(22)2)20-9-5-18(14-37)6-10-20/h3-14H,1-2H3 |
InChI Key |
UKDQQUFFJSTOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=C(C=C2)C=O)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


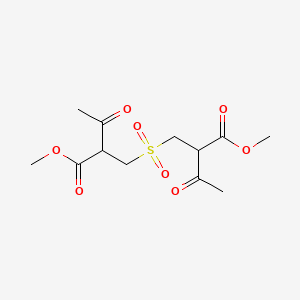

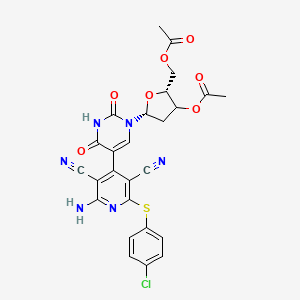
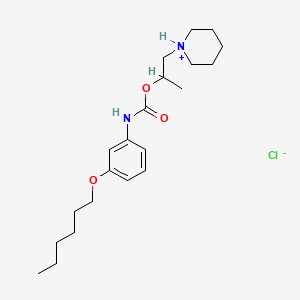
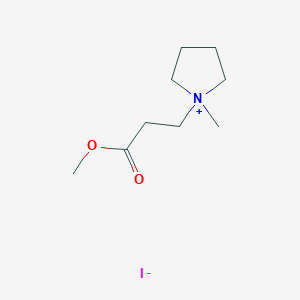
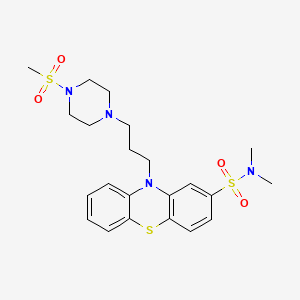
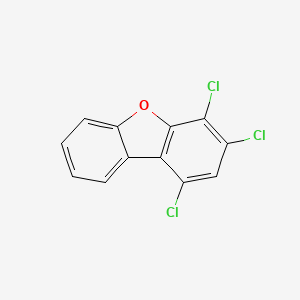
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)
